molecular formula C8H17NO B13330288 Rel-(3R,4S)-4-butylpyrrolidin-3-ol

Rel-(3R,4S)-4-butylpyrrolidin-3-ol

Cat. No.: B13330288
M. Wt: 143.23 g/mol
InChI Key: UVWVUZCZKQAXTE-YUMQZZPRSA-N
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Description

Rel-(3R,4S)-4-butylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of a butyl group at the 4th position and a hydroxyl group at the 3rd position of the pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4S) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-butylpyrrolidin-3-ol can be achieved through various synthetic routes One common method involves the use of chiral catalysts to induce the desired stereochemistryThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-butylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Rel-(3R,4S)-4-butylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The hydroxyl group and butyl group contribute to its overall chemical reactivity and interactions with other molecules .

Comparison with Similar Compounds

Rel-(3R,4S)-4-butylpyrrolidin-3-ol can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique stereochemistry and functional groups make it a valuable building block in organic synthesis, and its potential biological activity continues to be explored in medicinal chemistry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3R,4S)-4-butylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-2-3-4-7-5-9-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

UVWVUZCZKQAXTE-YUMQZZPRSA-N

Isomeric SMILES

CCCC[C@H]1CNC[C@@H]1O

Canonical SMILES

CCCCC1CNCC1O

Origin of Product

United States

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